Linagliptin Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linagliptin is a xanthine derivative and a highly potent, selective, long-acting, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes . During the process development of linagliptin, several process-related impurities are detected, which can significantly impact the quality and safety of the drug product . These impurities need to be identified, synthesized, and characterized to ensure the drug’s efficacy and safety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of linagliptin impurities involves complex chemical processes. For example, the preparation of a linagliptin dimer impurity involves reacting linagliptin with an azo catalyst and an acid . The synthesis method is simple and yields a high-purity impurity compound . Another method involves dissolving linagliptin in a mixed solvent, adding specific reagents, and heating under controlled conditions to obtain the desired impurity .
Industrial Production Methods: In the industrial manufacturing process of linagliptin by Boehringer Ingelheim, cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride affords 2-(chloromethyl)-4-methylquinazoline . This compound is then condensed with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of sodium carbonate to produce the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Linagliptin impurities undergo various chemical reactions, including oxidation, reduction, and substitution . For instance, linagliptin is particularly susceptible to degradation when exposed to acid and peroxide .
Common Reagents and Conditions: Common reagents used in the synthesis of linagliptin impurities include hydrogen chloride, sodium carbonate, and various catalysts . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include various process-related impurities, such as linagliptin dimer impurity and other structurally related compounds .
Applications De Recherche Scientifique
Linagliptin impurities are crucial for quality control and validation of analytical methods in the manufacture of linagliptin . They are used to ensure the drug’s purity and effectiveness in treating type 2 diabetes . Additionally, these impurities are essential for studying the degradation profile of linagliptin under various conditions, which helps in understanding the drug’s stability and potential side effects .
Mécanisme D'action
Linagliptin is a competitive, reversible DPP-4 inhibitor . By inhibiting this enzyme, linagliptin slows the breakdown of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are hormones involved in the regulation of blood sugar levels . This inhibition leads to increased insulin release and decreased glucagon production, thereby improving blood sugar control in patients with type 2 diabetes .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to linagliptin include other DPP-4 inhibitors such as sitagliptin, saxagliptin, and alogliptin . These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles and chemical structures .
Uniqueness of Linagliptin: Linagliptin is unique among DPP-4 inhibitors due to its non-linear pharmacokinetic profile and its primary elimination through non-renal pathways . This makes it a suitable option for patients with renal impairment .
Propriétés
Formule moléculaire |
C25H28N8O2 |
---|---|
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
7-but-2-ynyl-3-methyl-8-[(3R)-3-[(4-methylquinazolin-2-yl)methylamino]piperidin-1-yl]purine-2,6-dione |
InChI |
InChI=1S/C25H28N8O2/c1-4-5-13-33-21-22(31(3)25(35)30-23(21)34)29-24(33)32-12-8-9-17(15-32)26-14-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17,26H,8-9,12-15H2,1-3H3,(H,30,34,35)/t17-/m1/s1 |
Clé InChI |
CJSMBPROUPCCLX-QGZVFWFLSA-N |
SMILES isomérique |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NCC4=NC5=CC=CC=C5C(=N4)C)N(C(=O)NC2=O)C |
SMILES canonique |
CC#CCN1C2=C(N=C1N3CCCC(C3)NCC4=NC5=CC=CC=C5C(=N4)C)N(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.